![molecular formula C15H22O3 B12319227 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one
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Overview
Description
3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogThis compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both benzene and furan rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through several chemical pathways involving the modification of benzofuran derivatives. The structural complexity of this compound arises from its multiple chiral centers and functional groups that contribute to its biological activity. The synthesis often involves the use of starting materials such as 3-benzofurancarboxylic acid derivatives and various halogenated compounds to introduce specific functional groups that enhance its activity against microbial strains .
Antimicrobial Properties
Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g] benzofuran-1-one possess activity against a range of pathogens:
- Gram-positive bacteria : Compounds derived from benzofuran structures have shown minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against various Gram-positive strains .
- Fungal strains : Specific derivatives have exhibited antifungal properties against Candida species with MIC values around 100 μg/mL .
Anticancer Activity
Recent studies indicate that benzofuran derivatives can also display anticancer properties. For example, synthesized compounds have been tested for cytotoxicity against human cancer cell lines. The results suggest that certain modifications at the molecular level can significantly enhance the anticancer efficacy of these compounds .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of benzofuran derivatives, several compounds were synthesized and tested against standard microbial strains. The results indicated that specific substitutions on the benzofuran ring significantly increased antimicrobial potency. For example:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound III | 100 | Antifungal |
Compound VI | 200 | Antibacterial |
These findings highlight the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of modified benzofuran derivatives. The study utilized various human cancer cell lines to assess cytotoxic effects. The results revealed that certain derivatives exhibited a high degree of selectivity towards cancer cells while sparing healthy cells:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 20 |
This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Mechanism of Action
The mechanism of action of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fused ring system can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-methoxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-3-one : Similar structure but with a methoxy group instead of a hydroxy group .
- (1,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-5-yl) hexanoate : Contains additional hydroxy groups and a hexanoate ester .
Uniqueness
The uniqueness of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one lies in its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties .
Biological Activity
3-Hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g] benzofuran-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g] benzofuran-1-one
- Molecular Formula : C₁₈H₂₄O₂
- Molecular Weight : 280.38 g/mol
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. The results indicate promising antibacterial properties.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
The biological activity of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g] benzofuran-1-one is attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation (e.g., NF-kB), leading to decreased cytokine production.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
Case Study 1: Antioxidant Efficacy in Animal Models
In a study involving diabetic rats, administration of the compound led to a significant reduction in oxidative stress markers compared to control groups. The study highlighted its potential for managing diabetes-related complications.
Case Study 2: Anti-inflammatory Activity in Human Cells
A clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain scores after four weeks of treatment.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,12,16H,4-8H2,1-3H3 |
InChI Key |
QQRBWENXGSIZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C(=O)OC3O)C)C |
Origin of Product |
United States |
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